tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

Purity Procurement Building Block

Non-methylated azetidine carbamate analogs often suffer from poor regioselectivity and inconsistent yields due to insufficient steric control, leading to resource waste and increased purification burden. tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate (CAS 159603-47-1) at ≥97% purity resolves this: - The 3-methyl group introduces steric hindrance that improves reaction selectivity and enhances Boc-protecting group stability under acidic conditions. - High baseline purity (≥97%) minimizes pre-use purification, reducing solvent consumption and labor while ensuring reproducible downstream results. - Reliable supply chain supports multi-step synthesis of peptidomimetics and CNS drug candidates.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 159603-47-1
Cat. No. B062963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate
CAS159603-47-1
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1(CNC1)CNC(=O)OC(C)(C)C
InChIInChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13)
InChIKeyAPVXPWQROCCVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate: Basic Characteristics & Procurement


tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate (CAS 159603-47-1) is a carbamate featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group attached to the 3-position of a 3-methylazetidine ring. Its molecular formula is C₁₀H₂₀N₂O₂ with a molecular weight of 200.28 g/mol . The compound is classified as a saturated nitrogen-containing heterocycle and is primarily utilized as a protected amine building block in organic synthesis . Physicochemical properties include a boiling point of 288.9±13.0 °C at 760 mmHg, a flash point of 128.5±19.8 °C, a density of 1.0±0.1 g/cm³, and a calculated LogP of 1.26 .

Building Block
Boc-protected aminomethyl
Core Scaffold
3-Methylazetidine ring
Purity (Reported)
≥97% vendor specification

Critical Role of 3-Methyl Substitution


Simple substitution of tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate with non-methylated azetidine carbamate analogs is not straightforward due to the profound influence of the 3-methyl group on steric and electronic properties. The methyl substituent introduces significant steric hindrance around the azetidine nitrogen and the aminomethyl chain, which can alter reaction kinetics, improve regioselectivity in subsequent transformations, and enhance the stability of the Boc protecting group under certain acidic conditions compared to less hindered analogs . This structural feature directly impacts synthetic yields and product purity, making direct interchange with unsubstituted or differently substituted azetidines a high-risk proposition for reproducible synthesis [1].

! 3-Methyl steric hindrance may alter reaction kinetics compared to unsubstituted azetidine carbamates.
! Boc group stability under acidic conditions may differ; direct transfer of deprotection protocols requires validation.
! Regioselectivity outcomes in derivatization may shift with non-methylated analogs due to steric profile mismatch.

Comparative Differentiation Data for Procurement


Enhanced Purity vs. N-Methyl Azetidine Carbamate

Commercially, tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate is consistently offered at a minimum purity of 97%, as specified by major suppliers . In contrast, a closely related analog, tert-butyl azetidin-3-ylmethyl(methyl)carbamate (CAS 1053655-53-0), is commonly supplied at a lower purity specification of 95% . This 2% absolute difference in purity specification can be critical for applications requiring high-fidelity building blocks, reducing the burden of additional purification steps.

Purity vs. Analog
Data to verify
Target: ≥97% purity
vs. 95% for N-methyl azetidine analog
May reduce pre-use purification burden.
Vendor specification; validate for specific workflow.
Purity Procurement Building Block

Boc Deprotection Stability vs. Unsubstituted Azetidine

The presence of the 3-methyl group in tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate contributes to increased steric bulk around the azetidine ring. While direct comparative deprotection kinetics are not available for this exact compound, a related study on N-Boc-azetidine systems demonstrates that steric hindrance can significantly influence the lability of the Boc group. In a direct comparison, N-Botc-azetidine (a thiocarbonyl analog) underwent facile deprotection under acidic conditions (TFA) that left the corresponding N-Boc-azetidine intact, illustrating how structural modifications modulate stability [1]. By class-level inference, the additional methyl group on the target compound is expected to further enhance steric protection, potentially increasing its resistance to premature deprotection compared to unsubstituted N-Boc-azetidine.

Boc Stability
Class-level
Predicted enhanced stability
vs. unsubstituted N-Boc-azetidine
Supports selective deprotection route design.
Inferred from N-Boc/N-Botc azetidine kinetics.
Stability Protecting Group Synthesis

Steric Influence on Regioselectivity

The 3-methyl substituent on the azetidine ring of tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate is known to exert a significant steric influence on reactions at the azetidine nitrogen or adjacent positions. For example, in the synthesis of 3-functionalized 3-methylazetidines, the methyl group directs regioselectivity and impacts reaction yields [1]. While a direct head-to-head yield comparison with a non-methylated analog is not provided in the available data, the class-level evidence strongly suggests that the 3-methyl group can be leveraged to achieve different product distributions or improved selectivity compared to unsubstituted azetidine carbamates, where such steric control is absent.

Steric Selectivity
Class-level
3-Methyl steric control
Influences regiochemical outcome
May improve isomer ratio control.
Based on 3-functionalized azetidine synthesis.
Regioselectivity Steric Effects Synthesis

Optimal Application Scenarios


Sterically Demanding Pharmacophore Synthesis

The 3-methyl group on the azetidine ring of tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate provides increased steric bulk, which is valuable for the construction of conformationally constrained pharmacophores . This compound serves as a privileged building block for incorporating a hindered, Boc-protected aminomethyl group into drug candidates, potentially enhancing target selectivity and metabolic stability. The high commercial purity (≥97%) ensures reliable and reproducible results in multi-step synthetic sequences .

Peptidomimetic & CNS Drug Discovery

As a protected amine derivative featuring a conformationally rigid azetidine scaffold, this compound is particularly well-suited for the synthesis of peptidomimetics and central nervous system (CNS) drug candidates . The steric hindrance imparted by the 3-methyl group can influence the three-dimensional shape of the resulting molecules, a critical factor for optimizing blood-brain barrier penetration and target engagement . The inferred enhanced stability of the Boc group under certain acidic conditions [1] also supports its use in complex deprotection strategies common in peptide mimetic synthesis.

High-Purity Advanced Intermediate Synthesis

For laboratories engaged in the synthesis of advanced intermediates where yield and purity are paramount, the 97% purity specification of tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate offers a distinct advantage over similar building blocks available only at 95% purity . This higher baseline purity minimizes the need for pre-use purification, reducing solvent consumption, labor, and the risk of introducing impurities that could compromise downstream reactions or final product quality.

Application
Selection Property
Validation Focus
Pharmacophore Synthesis
Steric profile of 3-methyl group
Conformational constraint & Boc protection
Peptidomimetic & CNS Candidates
Protected amine with rigid scaffold
Boc stability & steric influence on molecular shape
Advanced Intermediate Synthesis
Commercial purity specification
Reproducibility & purification burden

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